molecular formula C11H18N2O8 B1204320 Propylenediamine tetra-acetic acid CAS No. 4408-81-5

Propylenediamine tetra-acetic acid

Cat. No. B1204320
CAS RN: 4408-81-5
M. Wt: 306.27 g/mol
InChI Key: XNCSCQSQSGDGES-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 241°C (decomposition) .

Scientific Research Applications

Organometallic Ligation

MEDTA is employed in the field of organometallic chemistry for ligation purposes . It acts as a chelating agent that can form stable complexes with metal ions. This property is particularly useful in synthesizing coordination compounds, which have applications ranging from catalysis to materials science.

Stabilization of Amorphous Calcium Carbonate

In materials science, MEDTA has been found to stabilize amorphous calcium carbonate (ACC) for extended periods . This stabilization is crucial for controlling the formation of hierarchical calcite crystals, which has implications for understanding biomineralization processes and developing new materials.

Synthesis of Polyamides

MEDTA is used in the synthesis of novel aliphatic–aromatic polyamides, such as poly(diethylenetriamine terephthalamide) (PDTA), which serve as flame retardants for polymers like acrylonitrile–butadiene–styrene (ABS) . The synthesized PDTA improves the flame-retardant performance of ABS by forming a heat-resistant triazine ring structure.

Corrosion Inhibition

The compound has been investigated for its effectiveness in corrosion inhibition of carbon steel in acidic solutions . The presence of MEDTA in the solution can lead to the formation of protective layers on the metal surface, thereby reducing the rate of corrosion.

Crystallography

In crystallography, MEDTA is used to synthesize complexes for X-ray diffraction analysis . The ability to form stable complexes with various metals makes it a valuable tool for determining molecular and crystal structures, which is fundamental in the development of new materials and drugs.

Redox Flow Batteries

MEDTA derivatives have been explored as electrolytes in redox flow batteries (RFBs) . The stability and redox properties of these complexes are crucial for the efficiency and longevity of RFBs, which are promising for large-scale energy storage solutions.

Diagnostic and Therapeutic Care Pathways

In the medical field, MEDTA is part of a methodological approach to design advanced Diagnostic and Therapeutic Care Pathways (PDTAs) using machine learning and telemedicine technologies . This application aims to improve the prevention processes of chronic diseases such as diabetes and strokes.

Future Directions

: Sigma-Aldrich: 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid

Mechanism of Action

Target of Action

1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid, also known as PDTA, primarily targets metal ions . It is used in organometallic ligation , indicating its role in binding and stabilizing metal ions.

Mode of Action

PDTA interacts with its targets (metal ions) by forming complexes . This interaction results in the stabilization of the metal ions, which can lead to changes in their reactivity and other properties.

Result of Action

The primary molecular effect of PDTA’s action is the formation of stable complexes with metal ions . This can lead to changes in the properties and behaviors of these ions, potentially influencing various cellular processes.

properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O8/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCSCQSQSGDGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253702
Record name 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylenediamine tetra-acetic acid

CAS RN

4408-81-5
Record name 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4408-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoldiaminetetracetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2-dinitrilotetraacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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